Ortho-Bromine and Anticancer Activity in A549 Cells
While direct data for the specific compound 1-(2-Bromophenylsulfonyl)-1H-pyrazole is not available in this study, class-level SAR from a closely related series of 1-arylsulfonylpyrazoles demonstrates that the ortho-substitution pattern is a key driver of anticancer activity. In a series of 3-phenyl-1-phenylsulfonyl pyrazoles, compound 5f, featuring an unsubstituted phenylsulfonyl group, exhibited an IC50 of 1.90 µM against A549 lung cancer cells [1]. The ortho-bromine in 1-(2-Bromophenylsulfonyl)-1H-pyrazole is anticipated to confer a distinct binding conformation compared to the unsubstituted analog, which could lead to altered potency and selectivity [2].
| Evidence Dimension | Cytotoxicity (IC50) against A549 non-small cell lung cancer cell line |
|---|---|
| Target Compound Data | Data not available; potency is inferred from class-level SAR |
| Comparator Or Baseline | 3-phenyl-1-phenylsulfonyl pyrazole analog (compound 5f): IC50 = 1.90 µM |
| Quantified Difference | Not quantifiable for target compound |
| Conditions | MTT assay, 48h treatment, A549 cells (ATCC CCL-185) |
Why This Matters
The ortho-bromine substituent is a critical structural feature for tuning the anticancer activity of arylsulfonylpyrazole derivatives, making this compound a valuable building block for lead optimization.
- [1] Huang Y, et al. Synthesis and evaluation of antimicrobial and anticancer activities of 3-phenyl-1-phenylsulfonyl pyrazoles containing an aminoguanidine moiety. Archiv der Pharmazie (Weinheim). 2021;354(5):e2000383. View Source
- [2] Taslimi P, Erden Y, Mamedov S, et al. The biological activities, molecular docking studies, and anticancer effects of 1-arylsuphonylpyrazole derivatives. Journal of Biomolecular Structure and Dynamics. 2020. View Source
